molecular formula C22H28N4O4S B2611361 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2309310-22-1

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Katalognummer B2611361
CAS-Nummer: 2309310-22-1
Molekulargewicht: 444.55
InChI-Schlüssel: HJUKRAVISREPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The pyridazinone scaffold present in the compound has been associated with anti-fibrotic activities. In medicinal chemistry, compounds with this structure have been designed and synthesized to evaluate their biological activities against fibrosis . The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests potential as a novel anti-fibrotic drug.

Collagen Prolyl 4-Hydroxylases Inhibition

Collagen prolyl 4-hydroxylases (CP4H) are enzymes involved in the synthesis of collagen. Inhibitors of CP4H can be used to treat conditions related to excessive collagen deposition, such as liver fibrosis. The compound’s structure indicates potential activity as a CP4H inhibitor, which could be explored for therapeutic applications .

Antimicrobial Properties

Pyrimidine derivatives, which are structurally related to the compound , have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could be studied for its efficacy against various microbial infections.

Antiviral Applications

Similarly, pyrimidine derivatives have been known to exhibit antiviral activities. Given the structural similarities, the compound could be researched for its potential use in antiviral therapies, particularly in the design of drugs targeting specific viral enzymes or replication mechanisms .

Antitumor Potential

The pyridazinone core is also found in compounds with antitumor properties. The compound could be investigated for its ability to inhibit tumor cell growth or induce apoptosis in cancer cells. This application would require extensive in vitro and in vivo studies to determine its efficacy and safety as an anticancer agent .

Pharmacokinetic Profile Modification

The compound’s structure allows for the possibility of modifying its pharmacokinetic profile to enhance its drug-like properties. This includes improving its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for the development of a successful therapeutic agent .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as SARMs, optimizing the structure for selective modulation of the androgen receptor. The compound could be explored for its potential as a SARM, with applications in treating conditions like muscle wasting and osteoporosis .

Dual Inhibitors for Kinases

Piperidine derivatives have been designed as dual inhibitors for kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). The compound’s structure suggests it could be developed as a dual inhibitor, offering a therapeutic strategy for diseases driven by these kinases .

Eigenschaften

IUPAC Name

6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-17-4-9-21(27)26(23-17)16-18-10-14-24(15-11-18)22(28)19-5-7-20(8-6-19)31(29,30)25-12-2-3-13-25/h4-9,18H,2-3,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKRAVISREPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.